

In silico prediction of "5-methoxychroman-3-carboxylic acid" properties

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Compound of Interest

Compound Name: 5-methoxychroman-3-carboxylic
Acid

Cat. No.: B2401174

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An In-Depth Technical Guide to the In Silico Prediction of "5-methoxychroman-3-carboxylic acid" Properties

Foreword: De-risking Drug Discovery through Predictive Science

In the landscape of modern drug discovery, the ability to anticipate the properties and behavior of a novel chemical entity (NCE) is paramount. The journey from a promising hit to a viable drug candidate is fraught with challenges, with a significant number of compounds failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.^[1] In silico prediction, a cornerstone of computational chemistry, offers a powerful lens to prospectively evaluate a molecule's potential, thereby enabling a more targeted and efficient drug development process.^{[2][3]} This guide provides a comprehensive, technically-grounded framework for the in silico characterization of a novel compound, "5-methoxychroman-3-carboxylic acid," serving as a practical case study for researchers, scientists, and drug development professionals. Our narrative will not merely present data but will delve into the causality behind our predictive choices, ensuring a robust and scientifically validated approach.

Physicochemical Profiling: The Foundation of Druglikeness

The journey of a drug through the body is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Therefore, our initial in silico assessment focuses on these foundational parameters for **5-methoxychroman-3-carboxylic acid**.

Key Physicochemical Descriptors

A multitude of descriptors can be calculated to paint a picture of a molecule's behavior. For **5-methoxychroman-3-carboxylic acid**, we will focus on the following key parameters, predicted using a combination of computational models:

Property	Predicted Value	Significance in Drug Discovery
Molecular Weight	208.21 g/mol	Influences size-dependent absorption and diffusion.
LogP (o/w)	1.85	A measure of lipophilicity, impacting membrane permeability and solubility.
Topological Polar Surface Area (TPSA)	57.53 Å ²	Predicts hydrogen bonding capacity and influences cell permeability.
Hydrogen Bond Donors	1	The number of hydrogen atoms attached to electronegative atoms.
Hydrogen Bond Acceptors	4	The number of electronegative atoms with lone pairs.
pKa	4.2 (acidic)	The ionization state of the molecule at physiological pH, affecting solubility and receptor interaction.

Experimental Protocol: Physicochemical Property Prediction

This protocol outlines the steps to generate the data presented in the table above using freely available web-based tools, a common practice in academic and early-stage biotech settings.^[1]

Objective: To calculate the fundamental physicochemical properties of **5-methoxychroman-3-carboxylic acid**.

Tools:

- A chemical drawing software (e.g., ChemDraw, MarvinSketch).
- A web-based prediction platform (e.g., SwissADME, pkCSM).^[4]

Methodology:

- Input Molecular Structure:
 - Draw the structure of **5-methoxychroman-3-carboxylic acid** in a chemical drawing tool.
 - Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. For **5-methoxychroman-3-carboxylic acid**, a possible SMILES string is COC1=CC=CC2=C1OCCC2C(O)=O.
- Submission to Prediction Server:
 - Navigate to the chosen web server.
 - Paste the SMILES string into the input field.
 - Initiate the calculation.
- Data Compilation and Analysis:
 - The server will output a comprehensive list of predicted properties.
 - Extract the key descriptors listed in the table above.

- Analyze the predicted values in the context of established "drug-like" property ranges (e.g., Lipinski's Rule of Five).

Causality and Insights

The predicted properties of **5-methoxychroman-3-carboxylic acid** suggest a favorable starting point for a drug candidate. The molecular weight is well within the typical range for small molecule drugs. The LogP value indicates a balance between lipophilicity and hydrophilicity, which is crucial for both membrane permeation and aqueous solubility. The TPSA is also in a range that suggests good potential for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with a biological target. The acidic pKa indicates that the carboxylic acid group will be predominantly ionized at physiological pH, which will enhance its aqueous solubility.

ADMET Profiling: Predicting the Fate of a Molecule In Vivo

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical determinants of a drug's success.^[5] Early in silico prediction of these properties can help to identify potential liabilities and guide molecular design to mitigate them.^{[6][7]}

Key ADMET Parameters

We will predict a range of ADMET properties for **5-methoxychroman-3-carboxylic acid** to build a comprehensive profile of its likely behavior in the body.

Parameter	Predicted Value/Classification	Significance in Drug Discovery
Human Intestinal Absorption	High	Indicates good potential for oral bioavailability.
Caco-2 Permeability	Moderate	Suggests the ability to cross the intestinal epithelium.
Blood-Brain Barrier (BBB) Permeability	Low	Predicts limited penetration into the central nervous system, which can be desirable to avoid CNS side effects.
CYP450 2D6 Substrate	No	Reduced likelihood of drug-drug interactions mediated by this major metabolic enzyme.
CYP450 3A4 Substrate	Yes	Potential for metabolism by a key drug-metabolizing enzyme.
hERG Inhibition	Low Risk	Reduced potential for cardiotoxicity, a major cause of drug attrition.
AMES Toxicity	Non-mutagenic	Low probability of causing genetic mutations.

Experimental Protocol: ADMET Prediction

Objective: To predict the ADMET profile of **5-methoxychroman-3-carboxylic acid**.

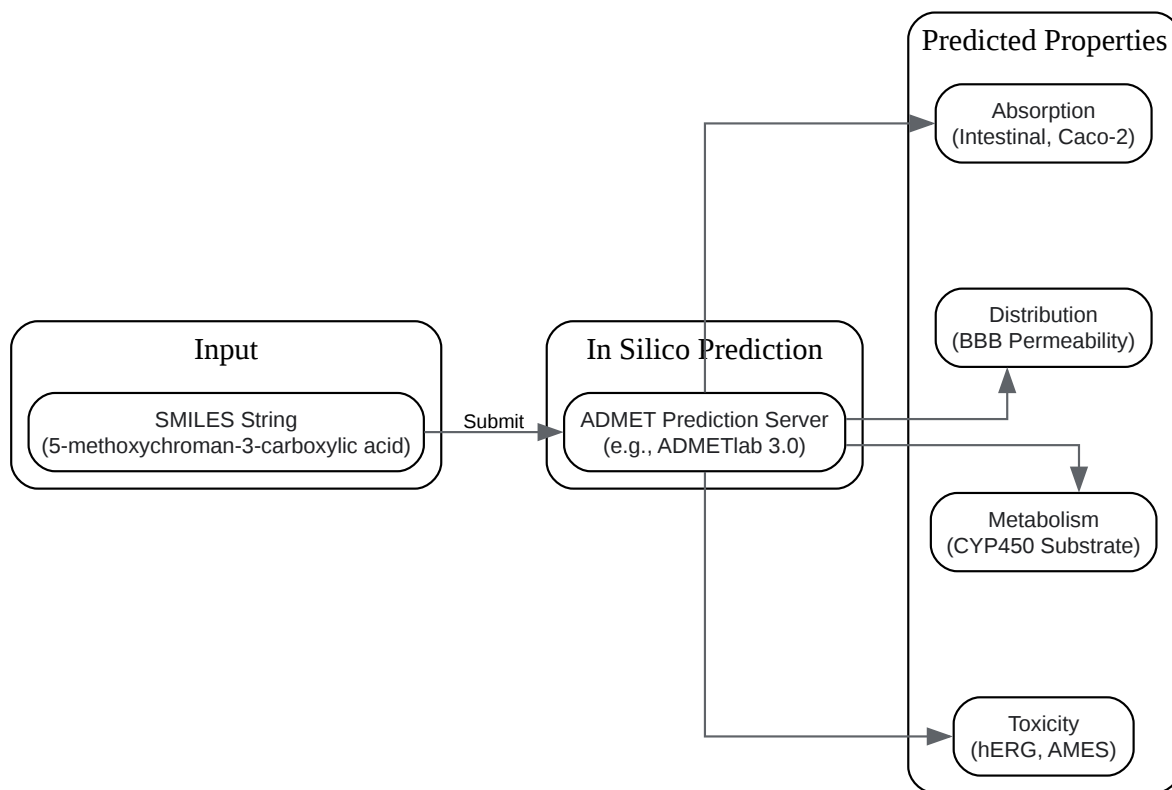
Tools:

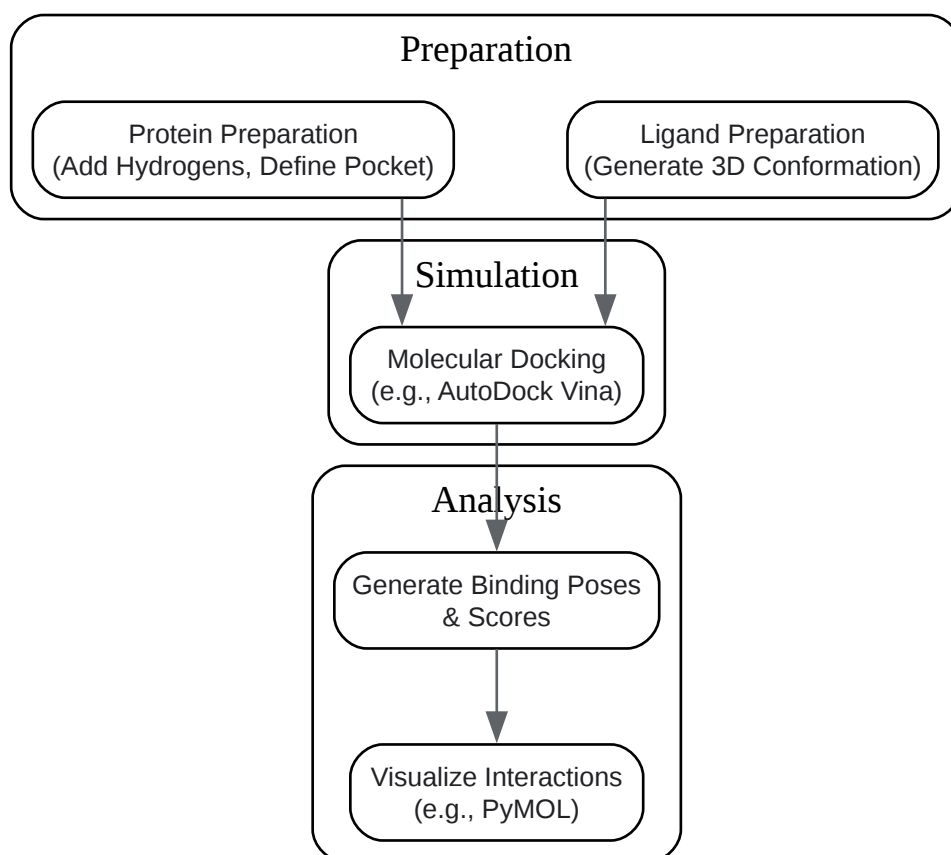
- SMILES string for **5-methoxychroman-3-carboxylic acid**.
- An integrated ADMET prediction web server (e.g., ADMETlab 3.0, ProTox-II).[\[4\]](#)

Methodology:

- Input and Submission:
 - Access the chosen ADMET prediction server.
 - Input the SMILES string for **5-methoxychroman-3-carboxylic acid**.
 - Submit the molecule for analysis.
- Module Selection:
 - Select the desired prediction modules (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).
- Data Extraction and Interpretation:
 - The server will provide predictions for various ADMET endpoints.
 - Compile the results into a summary table.
 - Interpret the predictions in the context of the desired therapeutic profile. For example, low BBB permeability is advantageous for a peripherally acting drug.

Visualizing the Predictive Workflow





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